

Synthesis of Boc-Aminooxy-Ethyl-SS-Propanol: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *Boc-aminooxy-ethyl-SS-propanol*

Cat. No.: *B606308*

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Abstract

This document provides a comprehensive guide for the synthesis of **Boc-aminooxy-ethyl-SS-propanol**, a valuable heterobifunctional linker commonly employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The protocol outlines a plausible multi-step synthetic route, including the preparation of key intermediates and their subsequent coupling to form the target molecule. Detailed experimental procedures, reagent specifications, and data presentation are included to assist researchers in the successful synthesis and characterization of this compound.

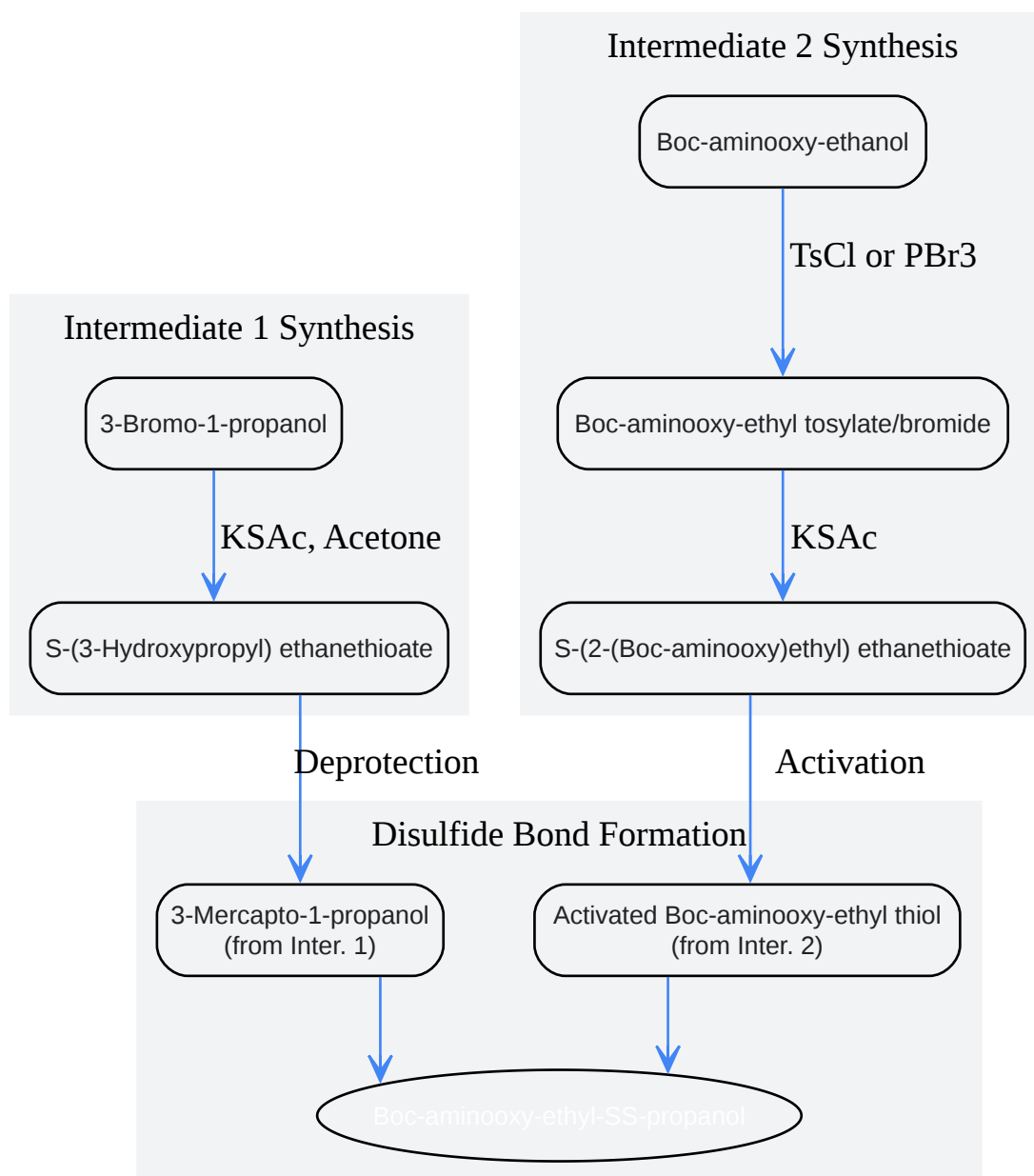
Introduction

Boc-aminooxy-ethyl-SS-propanol is a cleavable linker that contains three key functional groups: a Boc-protected aminooxy group for conjugation to carbonyl-containing molecules, a reducible disulfide bond for triggered release in a cellular environment, and a terminal hydroxyl group for further functionalization. This unique combination of features makes it an important tool in the field of bioconjugation and drug delivery. The synthesis of this unsymmetrical disulfide requires a strategic approach to ensure high yield and purity. This protocol details a rational synthesis pathway based on established chemical transformations.

Overall Synthesis Workflow

The synthesis of **Boc-aminooxy-ethyl-SS-propanol** can be envisioned through a convergent approach involving the preparation of two key intermediates, followed by their coupling to form

the disulfide bridge.



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Figure 1: Proposed synthetic workflow for **Boc-aminoxy-ethyl-SS-propanol**.

Data Presentation

Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Key Characterization Data
S-(3-Hydroxypropyl) ethanethioate	<chem>CC(=O)SCCC[O-]</chem>	C ₅ H ₁₀ O ₂ S	134.20	¹ H NMR, ¹³ C NMR, IR
tert-Butyl (2-(acetylthio)ethoxy)carbamate	<chem>CC(=O)SCCO[NH]C(=O)OC(C)(C)C</chem>	C ₉ H ₁₇ NO ₄ S	235.30	¹ H NMR, ¹³ C NMR, MS
Boc-aminooxy-ethyl-SS-propanol	<chem>CC(C)(C)OC(=O)NHOCCSSCCCO</chem>	C ₉ H ₁₉ NO ₄ S ₂	269.38	¹ H NMR, ¹³ C NMR, HRMS, IR

Experimental Protocols

Protocol 1: Synthesis of S-(3-Hydroxypropyl) ethanethioate

This protocol describes the synthesis of a key intermediate where the thiol group is protected as a thioacetate.^{[1][2]}

Materials:

- 3-Bromo-1-propanol
- Potassium thioacetate (KSAc)
- Acetone
- Standard glassware for organic synthesis
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Prepare a suspension of potassium thioacetate (1.1 eq.) in acetone.
- To the stirring suspension, add 3-bromo-1-propanol (1.0 eq.) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, filter the reaction mixture to remove potassium bromide.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to yield S-(3-hydroxypropyl) ethanethioate as a colorless oil.

Protocol 2: Synthesis of tert-Butyl (2-(acetylthio)ethoxy)carbamate

This protocol outlines the synthesis of the second key intermediate.

Materials:

- tert-Butyl (2-bromoethoxy)carbamate (or a tosylated precursor)
- Potassium thioacetate (KSAc)
- Dimethylformamide (DMF)
- Standard glassware for organic synthesis
- Rotary evaporator
- Extraction funnel
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve tert-butyl (2-bromoethoxy)carbamate (1.0 eq.) in DMF.

- Add potassium thioacetate (1.2 eq.) to the solution.
- Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexane) to yield tert-butyl (2-(acetylthio)ethoxy)carbamate.

Protocol 3: Synthesis of Boc-aminooxy-ethyl-SS-propanol

This protocol describes the formation of the unsymmetrical disulfide bond. This procedure is based on a general method for unsymmetrical disulfide synthesis using an activating agent.[\[3\]](#)
[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- S-(3-Hydroxypropyl) ethanethioate
- tert-Butyl (2-(acetylthio)ethoxy)carbamate
- Hydroxylamine hydrochloride (for deprotection of thioacetate)
- Sodium methoxide
- 1-Chlorobenzotriazole (BtCl) or other suitable activating agent
- Anhydrous Dichloromethane (DCM)
- Dry ice/acetone bath

- Standard inert atmosphere glassware

Procedure:

Step 3a: Deprotection of S-(3-Hydroxypropyl) ethanethioate to 3-Mercapto-1-propanol

- Dissolve S-(3-hydroxypropyl) ethanethioate (1.0 eq.) in anhydrous methanol under an inert atmosphere.
- Add a solution of sodium methoxide in methanol (1.1 eq.) dropwise at 0 °C.
- Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
- Carefully neutralize the reaction with a mild acid (e.g., Amberlyst resin) and filter. The resulting solution of 3-mercapto-1-propanol is used directly in the next step.

Step 3b: Deprotection and Activation of tert-Butyl (2-(acetylthio)ethoxy)carbamate

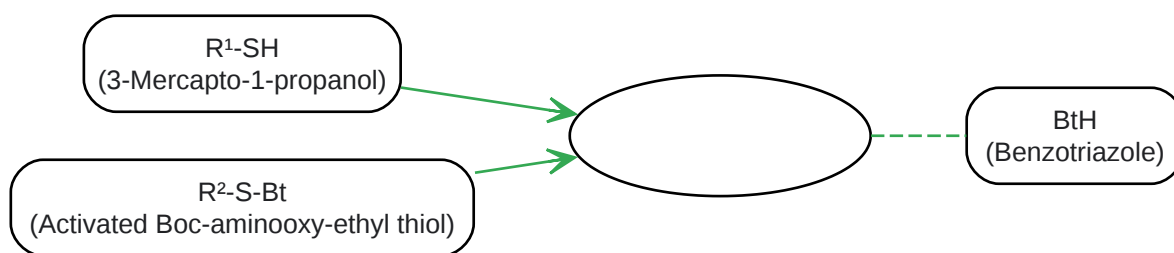
- In a separate flask, dissolve tert-butyl (2-(acetylthio)ethoxy)carbamate (1.0 eq.) in anhydrous DCM under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add 1-chlorobenzotriazole (BtCl) (1.0 eq.) and stir for 30 minutes to form the activated benzotriazolated thiol intermediate.

Step 3c: Formation of the Unsymmetrical Disulfide

- To the solution from Step 3b at -78 °C, slowly add the solution of 3-mercapto-1-propanol from Step 3a.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitor the reaction for the formation of the unsymmetrical disulfide by TLC.
- Upon completion, wash the reaction mixture with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain **Boc-aminooxy-ethyl-SS-propanol**.

Logical Relationships in Disulfide Formation



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Figure 2: Reaction scheme for unsymmetrical disulfide formation.

Conclusion

The synthesis of **Boc-aminooxy-ethyl-SS-propanol**, a key linker in bioconjugation, can be achieved through a systematic, multi-step process. The protocols provided herein offer a detailed guide for the preparation of the necessary intermediates and their final coupling. Careful control of reaction conditions and purification at each step are crucial for obtaining the final product in high purity. Researchers and scientists in drug development can utilize this protocol as a foundation for the synthesis of this and other related linker molecules for their specific applications.

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